molecular formula C20H20N8Na2O5 B012208 Sodium Methotrexate CAS No. 7413-34-5

Sodium Methotrexate

Cat. No.: B012208
CAS No.: 7413-34-5
M. Wt: 498.4 g/mol
InChI Key: DASQOOZCTWOQPA-GXKRWWSZSA-L
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Description

Methotrexate sodium is an antimetabolite and antifolate agent essential for biochemical and pharmacological research. Its primary research value lies in its well-characterized ability to competitively inhibit dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway . By inhibiting DHFR, Methotrexate sodium depletes intracellular tetrahydrofolate pools, thereby disrupting the de novo synthesis of purine nucleotides and thymidylate, which are crucial for DNA and RNA synthesis and cell proliferation . This mechanism makes it a vital tool for studying rapidly dividing cells, notably in oncology research. Beyond its classic antifolate action, Methotrexate sodium has profound immunomodulatory and anti-inflammatory effects that are a key focus of investigative work. Intracellular metabolism to methotrexate polyglutamates prolongs its activity and broadens its inhibitory scope to include enzymes such as aminoimidazole carboxamide ribonucleotide transformylase (AICART) and thymidylate synthase . The subsequent accumulation of adenosine, a potent endogenous anti-inflammatory mediator, is central to one of its key mechanisms. Adenosine signaling through its receptors leads to the suppression of pro-inflammatory cytokines and downregulation of immune cell activation, providing a robust model for studying autoimmune conditions like rheumatoid arthritis and psoriasis . This compound is for research applications only and is strictly labeled "For Research Use Only" (RUO) . It is not intended for diagnostic or therapeutic purposes, nor for human consumption. Researchers can utilize this high-purity product to explore a wide range of scientific questions, from nucleotide metabolism and immune response modulation to targeted drug delivery systems.

Properties

IUPAC Name

disodium;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O5.2Na/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);;/q;2*+1/p-2/t13-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASQOOZCTWOQPA-GXKRWWSZSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8Na2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59-05-2 (Parent)
Record name Methotrexate disodium salt
Source ChemIDplus
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DSSTOX Substance ID

DTXSID3037123
Record name Methotrexate disodium salt
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Molecular Weight

498.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7413-34-5, 15475-56-6
Record name Methotrexate disodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007413345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methotrexate disodium salt
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate
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Record name Sodium N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHOTREXATE SODIUM
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Preparation Methods

Tribromoacetone-Based Synthesis (US4374987A)

This method directly synthesizes methotrexate without dihydro intermediates, leveraging a one-pot reaction:

Reactants :

  • 2,4,5,6-Tetraaminopyrimidine sulfate (TAP·H₂SO₄)

  • 1,1,3-Tribromoacetone (TBA)

  • Zinc N-methyl-p-aminobenzoylglutamate (ZnNMePABG)

Conditions :

  • Temperature : 30–60°C (optimal: 50°C)

  • pH : 1.5–4.0 (optimal: 2.0)

  • Solvent : Water, facilitating selective reactivity and minimizing byproducts.

Mechanism :
TAP·H₂SO₄ and TBA undergo condensation with ZnNMePABG to form methotrexate zinc salt, which is subsequently purified via acid-base cycling. The sulfate group in TAP·H₂SO₄ regulates solubility, maintaining a saturated solution that suppresses side reactions.

Advantages :

  • Eliminates oxidation steps, reducing yield variability.

  • Achieves 98% purity through zinc salt precipitation and sodium salt crystallization.

Dichloroacetone-Based Synthesis (US4224446A)

An alternative route employs dichloroacetone and bromination:

Reactants :

  • 1,1-Dichloroacetone

  • 2,4,5,6-Tetraaminopyrimidine

  • Sodium bisulfite (NaHSO₃)

  • Bromine (Br₂)

Conditions :

  • Temperature : 10–100°C

  • pH : 3.5–5.0

Mechanism :

  • Dichloroacetone reacts with tetraaminopyrimidine in the presence of NaHSO₃ to form 2,4-diamino-6-methylpteridine.

  • Bromination with Br₂ yields 2,4-diamino-6-bromomethylpteridine.

  • Coupling with p-(N-methyl)-aminobenzoylglutamic acid produces methotrexate.

Challenges :

  • Bromination introduces stoichiometric excess requirements (0.3–1.0 mL Br₂ per gram intermediate).

  • Lower reported purity compared to tribromoacetone methods.

Purification and Crystallization

Purification is critical for pharmaceutical-grade methotrexate sodium. The tribromoacetone method employs a multi-step protocol:

  • Zinc Salt Precipitation :

    • Adjust reaction mixture to pH 9.5 with NH₄OH to solubilize methotrexate.

    • Acidify to pH 6.0 with HCl, precipitating zinc methotrexate.

  • Hydrochloride Formation :

    • Reslurry zinc salt in water, acidify to pH 1.5 with HCl to crystallize methotrexate hydrochloride.

  • Sodium Salt Crystallization :

    • Dissolve hydrochloride in NaOH (pH 10), then add acetone to precipitate disodium methotrexate.

    • Recrystallize from acetone/water (75–88% v/v) for >98% purity.

Rationale for Sodium Salt :
Methotrexate sodium’s high aqueous solubility (per the Teva Canada monograph) makes it ideal for parenteral formulations. Crystallization from acetone/water selectively removes hydrophobic impurities, enhancing purity.

Industrial-Scale Considerations

ParameterTribromoacetone MethodDichloroacetone Method
Yield Moderate to highLower (bromination constraints)
Purity >98%Not explicitly reported
Reactant Cost Higher (TBA)Lower (dichloroacetone)
Process Complexity Simplified (one-pot)Multi-step (bromination)
Scalability High (pH-controlled reactors)Moderate (hazardous bromine)

Key Insights :

  • The tribromoacetone method is favored for large-scale production due to fewer steps and higher purity.

  • Dichloroacetone’s use of bromine raises safety and waste management concerns.

Analytical Characterization

While patents emphasize final purity metrics, modern quality control likely employs:

  • HPLC : Quantify methotrexate sodium and detect impurities.

  • NMR Spectroscopy : Confirm structural integrity.

  • X-Ray Diffraction : Verify crystalline form of sodium salt.

The Teva Canada monograph underscores the importance of stringent specifications for renal dose adjustments, implying rigorous impurity profiling .

Chemical Reactions Analysis

Types of Reactions: Methotrexate sodium undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Potassium triiodide is commonly used as an oxidizing agent.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions include 7-hydroxymethotrexate, 2,4-diamino-N10-methylpteroic acid, and methotrexate polyglutamates .

Scientific Research Applications

Oncological Applications

Methotrexate is primarily utilized in the treatment of several types of cancer due to its ability to inhibit DNA synthesis and cell division. The following table summarizes its major oncological indications:

Cancer Type Indication
Acute Lymphoblastic Leukemia (ALL)Used as part of combination chemotherapy regimens, including maintenance therapy .
Non-Hodgkin LymphomaIndicated for advanced stages, often in combination with other agents .
Breast CancerAdministered as part of multi-agent chemotherapy protocols .
OsteosarcomaUsed post-surgery to prevent relapse in non-metastatic cases .
Mycosis FungoidesEffective in treating advanced cutaneous T-cell lymphoma .
Gestational Trophoblastic DiseaseApproved for use in this condition, which includes choriocarcinoma and hydatidiform moles .

Rheumatological Applications

In rheumatology, methotrexate is a cornerstone treatment for various autoimmune diseases. Its immunomodulatory properties make it effective for:

  • Rheumatoid Arthritis (RA) : Methotrexate is the first-line treatment for RA due to its efficacy in reducing joint inflammation and preventing damage. Studies show that it significantly improves American College of Rheumatology (ACR) response rates compared to placebo and other DMARDs .
  • Polyarticular Juvenile Idiopathic Arthritis (pJIA) : Approved for pediatric patients, it helps manage symptoms effectively .
  • Psoriasis : Methotrexate is indicated for severe cases, demonstrating significant improvements in skin lesions and overall quality of life .

Case Studies and Clinical Trials

Numerous clinical trials have assessed the efficacy and safety of methotrexate across various conditions:

  • Psoriatic Arthritis : A study comparing infliximab plus methotrexate versus methotrexate alone found that the combination therapy resulted in significantly higher ACR20 response rates (86.3% vs. 66.7%) at week 16, highlighting methotrexate's role in enhancing treatment outcomes when combined with biologics .
  • Rheumatoid Arthritis : In a double-blind trial, patients receiving methotrexate showed substantial improvements in DAS28 scores compared to those on placebo, reinforcing its status as a first-line DMARD .

Adverse Effects and Considerations

While methotrexate is generally well-tolerated, it can cause side effects such as:

  • Gastrointestinal disturbances
  • Hepatotoxicity
  • Bone marrow suppression

Regular monitoring of liver function tests and blood counts is recommended during treatment to manage these risks effectively.

Mechanism of Action

Methotrexate sodium exerts its effects by inhibiting enzymes responsible for nucleotide synthesis, including dihydrofolate reductase, thymidylate synthase, aminoimidazole carboxamide ribonucleotide transformylase, and amido phosphoribosyltransferase. This inhibition prevents cell division and leads to the suppression of inflammation .

Comparison with Similar Compounds

Methotrexate vs. 7-Hydroxymethotrexate (7-OH-MTX)

7-OH-MTX, a primary metabolite of MTX, shares transport mechanisms but exhibits distinct pharmacological properties:

Parameter Methotrexate (MTX) 7-OH-MTX
Transport Kinetics (Km) 5 µM (high affinity) 9 µM (lower affinity)
Efflux Rate Faster Slower, leading to comparable steady-state levels
DNA Synthesis Inhibition Direct inhibition at 50 µM No direct inhibition; reduces intracellular MTX efficacy
Clinical Impact Primary therapeutic agent Modulates MTX toxicity at high concentrations

Methotrexate vs. Other Disease-Modifying Antirheumatic Drugs (DMARDs)

MTX is the first-line DMARD for rheumatoid arthritis (RA). Comparative long-term safety

Drug Discontinuation Rate Due to Toxicity Notable Risks
Methotrexate 3.7% (liver toxicity) Elevated liver enzymes (13% of patients)
Sulfasalazine Higher than MTX Gastrointestinal intolerance
Gold Salts Higher than MTX Nephrotoxicity, dermatitis
Hydroxychloroquine Lower than MTX Retinopathy

Efficacy: MTX monotherapy showed superior clinical response in RA compared to biologics in some studies, with survival benefits linked to reduced cardiovascular mortality .

Methotrexate vs. Cyclophosphamide in CNS Penetration

In neuropsychiatric lupus, blood-brain barrier (BBB) penetration varies significantly:

Drug BBB Penetration Rate Clinical Utility in CNS
Methotrexate 0.18% ± 0.48% Limited efficacy in CNS diseases
Cyclophosphamide 22.74% ± 7.42% Preferred for CNS involvement
Methylprednisolone 0.52% ± 0.30% Minimal CNS penetration

Implication : Cyclophosphamide’s higher BBB penetration makes it more suitable for CNS conditions compared to MTX .

Methotrexate vs. Other Antifolates in Resistance Mechanisms

ABCG2 transporter interactions differ among antifolates:

  • MTX and Polyglutamates : MTX diglutamate/triglutamate are ABCG2 substrates, but additional glutamyl residues abrogate transport .
  • Mutation Effects : R482G/T mutations in ABCG2 eliminate MTX transport, unlike wild-type ABCG2 .

Clinical Relevance : Resistance profiles of MTX differ from other antifolates due to ABCG2 polymorphism sensitivity.

Genetic Determinants of Toxicity

Studies in Drosophila melanogaster identified conserved genetic factors influencing MTX toxicity:

  • QTL Overlap : Two MTX toxicity QTLs in flies overlap with human homologs (e.g., AMPD1, GST) linked to MTX response variability .
  • Novel Gene Discovery: QTL C in flies revealed PHGPx (human GPx4), implicating oxidative stress pathways in toxicity .

Implication : Genetic architecture of MTX toxicity is conserved across species, aiding in predictive biomarker development .

Biological Activity

Methotrexate sodium (MTX) is a widely used antimetabolite and immunosuppressant, primarily recognized for its role in treating various malignancies and autoimmune disorders. Its biological activity is characterized by its ability to inhibit cellular proliferation and modulate immune responses. This article provides an in-depth analysis of the biological activity of methotrexate sodium, supported by case studies, research findings, and data tables.

Methotrexate exerts its effects primarily through the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the conversion of dihydrofolate to tetrahydrofolate, which is necessary for the synthesis of nucleotides. This inhibition leads to a decrease in DNA and RNA synthesis, particularly affecting rapidly dividing cells such as cancerous tissues and immune cells. The mechanism can be summarized as follows:

  • Inhibition of DHFR : Prevents the formation of tetrahydrofolate.
  • Interference with Nucleotide Synthesis : Reduces the availability of purines and pyrimidines necessary for DNA replication.
  • Cell Cycle Arrest : Particularly affects the S-phase of the cell cycle, leading to apoptosis in malignant cells.

Pharmacokinetics

The pharmacokinetic profile of methotrexate is crucial for understanding its biological activity. Methotrexate can be administered via various routes, including intravenous (IV), intramuscular (IM), and subcutaneous (SC). Key pharmacokinetic parameters include:

Administration Route Cmax (µg/L) Time to Cmax (h) AUC (µg·h/L)
Intravenous60-800.5100-200
Intramuscular90-1201150-250
Subcutaneous50-801100-200

These parameters indicate that IM administration results in higher peak plasma levels compared to SC administration, although both routes provide similar overall drug exposure.

Anti-Cancer Activity

Methotrexate is extensively used in oncology, particularly for acute lymphoblastic leukemia (ALL) and non-Hodgkin lymphoma. A study involving pediatric patients demonstrated significant improvements in relapse-free survival when treated with methotrexate as part of combination chemotherapy regimens . The effectiveness of methotrexate in this context is attributed to its ability to target rapidly proliferating cancer cells.

Immunosuppressive Effects

In autoimmune diseases such as rheumatoid arthritis (RA) and psoriasis, methotrexate's immunosuppressive properties are leveraged to reduce inflammation and disease activity. A randomized controlled trial showed that patients receiving methotrexate had a greater than 50% improvement in clinical disease activity compared to those on placebo .

Case Studies

  • Iatrogenic Methotrexate Toxicity :
    A case study highlighted a 54-year-old female who accidentally ingested high doses of methotrexate over five days. Symptoms included mucocutaneous lesions and pancytopenia, leading to hospitalization and treatment with leucovorin rescue therapy . This case underscores the importance of monitoring and recognizing potential toxicity associated with methotrexate use.
  • Long-term Safety Profile :
    An analysis over a 12-year period indicated that long-term use of methotrexate does not significantly increase the risk of serious infections or liver toxicity compared to other DMARDs (disease-modifying antirheumatic drugs) . However, monitoring liver enzymes remains critical due to potential hepatotoxicity.

Research Findings

Recent studies have explored various aspects of methotrexate's biological activity:

  • Cytotoxic Effects on Macrophages :
    Research indicated that methotrexate reduced mitochondrial activity in RAW264.7 macrophages at concentrations ranging from 0.7 to 1100 µM, demonstrating its potential anti-inflammatory effects .
  • Polyglutamation :
    Methotrexate undergoes polyglutamation within cells, enhancing its retention and efficacy. Polyglutamates are formed when MTX is converted intracellularly, leading to prolonged action against target enzymes involved in nucleotide synthesis .

Q & A

Q. What are the standard experimental protocols for administering methotrexate sodium in rheumatoid arthritis (RA) animal models?

Methotrexate (MTX) dosing in RA animal models varies significantly. Common regimens include daily (36%), weekly (20%), or twice-weekly (17%) administration, with subcutaneous or oral routes predominating . For example, studies using rat collagen-induced arthritis models often employ 0.5–1 mg/kg/week subcutaneously to mimic clinical efficacy while minimizing toxicity . Researchers should align dosing schedules with disease progression timelines (e.g., prophylactic vs. therapeutic administration) and monitor outcomes like arthritis scores, paw swelling, and cytokine levels (TNF-α, IL-6) .

Q. How does methotrexate’s mechanism of action inform its use in autoimmune disease research?

MTX inhibits dihydrofolate reductase (DHFR), depleting tetrahydrofolate and blocking purine/pyrimidine synthesis. However, its immunosuppressive effects in RA also involve adenosine signaling modulation, reducing pro-inflammatory cytokines (TNF-α, IL-6) . Methodologically, researchers use DHFR activity assays and adenosine receptor antagonism experiments to dissect these pathways. For example, co-administration of caffeine (adenosine receptor blocker) in murine models can reverse MTX efficacy, confirming adenosine’s role .

Q. What are the primary outcome measures for evaluating MTX efficacy in preclinical vs. clinical studies?

Outcome Measure Animal Studies Human Studies
Clinical Arthritis score (68%), paw swelling (43%)DAS28 (184%), CRP (267%), ESR (257%)
Biochemical TNF-α (29%), IL-6 (15%)TNF-α inhibitors, IL-6 receptor antagonists
Functional Weight loss (27%)HAQ-DI (Health Assessment Questionnaire)
Source:

Advanced Research Questions

Q. How can researchers reconcile discrepancies in hepatotoxicity findings from long-term MTX monotherapy studies?

Conflicting data on MTX-induced liver fibrosis (e.g., 2.7% incidence in meta-analysis vs. no severe damage in sequential biopsies) arise from heterogeneous monitoring protocols . Methodological solutions:

  • Use non-invasive biomarkers (e.g., PRO-C3 collagen turnover marker) alongside transient elastography.
  • Standardize biopsy timing (e.g., post-5-year cumulative dose) and scoring systems (Ishak vs. METAVIR) .
  • Control for confounders like alcohol use and NAFLD in clinical cohorts .

Q. What methodologies improve translational validity between preclinical MTX studies and human trials?

Only 3% of human studies restrict enrollment to MTX-naïve patients, whereas most animal studies use treatment-naïve models, creating translational gaps . Recommendations:

  • Co-clinical trials : Parallel animal/human studies with matched inclusion criteria (e.g., prior MTX exposure).
  • Dose alignment : Calculate allometric scaling (mg/m²) instead of mg/kg to account for metabolic differences .
  • Outcome harmonization : Integrate RA animal model metrics (e.g., synovitis histopathology) with clinical imaging (MRI synovitis scores) .

Q. How do statistical methods differ in analyzing MTX efficacy data in animal vs. human studies?

Statistical Method Animal Studies Human Studies
Primary Analysis ANOVA (69%)Chi-square (172%), t-test (160%)
Secondary Post-hoc Tukey testsMann-Whitney U (26%), Cox regression
Adjustments Bonferroni correctionMultivariate regression for covariates
Source:

Q. What experimental designs address MTX resistance mechanisms in cancer vs. autoimmune contexts?

MTX resistance in cancer involves DHFR amplification or reduced folate carrier (RFC) mutations, whereas autoimmune resistance is linked to adenosine pathway downregulation . Methodological strategies:

  • Cancer : CRISPR screens to identify RFC polymorphisms; folate analog competition assays .
  • Autoimmunity : Single-cell RNA-seq of synovial tissue to map adenosine receptor (A2A, A3) expression in non-responders .

Data Contradiction Analysis

Q. Why do MTX combination therapies show variable efficacy in RA clinical trials?

Trials like CERTAIN (certolizumab pegol + MTX) demonstrate reduced radiographic progression (0.2 Sharp units vs. 2.8 placebo), but heterogeneity arises from:

  • Dosing variability : MTX 7.5–25 mg/week across trials .
  • Endpoint selection : ACR20 vs. DAS28 remission . Solutions: Individual participant data meta-analysis (IPD-MA) to harmonize subgroups, as done in GCA trials .

Methodological Recommendations

  • Preclinical : Use factorial designs (e.g., 2³ full factorial for chitosan-MTX nanoparticle optimization) to test interactions between variables .
  • Clinical : Adopt adaptive trial designs (e.g., I-SPY2 framework) for MTX combination therapies .
  • Meta-research : Apply SYRCLE’s risk-of-bias tools for animal studies and PRISMA guidelines for systematic reviews .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium Methotrexate
Reactant of Route 2
Sodium Methotrexate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.